molecular formula C20H29NO6 B1590099 Desvenlafaxine fumarate CAS No. 93414-04-1

Desvenlafaxine fumarate

Numéro de catalogue: B1590099
Numéro CAS: 93414-04-1
Poids moléculaire: 379.4 g/mol
Clé InChI: SQTJDJZCPOSWSC-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Contextualization within O-Desmethylated Venlafaxine (B1195380) Analogs and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Desvenlafaxine (B1082) is the major active metabolite of venlafaxine, meaning it is formed in the body after the administration of venlafaxine. drugbank.commedchemexpress.com Specifically, it is the O-desmethylated metabolite, indicating the removal of a methyl group from the oxygen atom of venlafaxine. drugbank.com Both venlafaxine and desvenlafaxine belong to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs). drugbank.comwebmd.com

The primary mechanism of action for SNRIs, including desvenlafaxine, is the potentiation of the neurotransmitters serotonin (B10506) and norepinephrine (B1679862) in the central nervous system. newdrugapprovals.org It achieves this by selectively inhibiting their reuptake transporters, which increases the concentration of these neurotransmitters in the synaptic cleft. newdrugapprovals.orgncats.io This modulation of serotonergic and noradrenergic pathways is believed to be the basis for its antidepressant effects. drugbank.com Non-clinical studies have confirmed that desvenlafaxine is a potent and selective SNRI. fda.gov Unlike some other antidepressants, desvenlafaxine shows little affinity for other receptors such as muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors, and it does not inhibit monoamine oxidase (MAO). fda.gov

A key distinction between desvenlafaxine and its parent compound, venlafaxine, lies in their metabolic pathways. Venlafaxine is primarily metabolized by the cytochrome P450 enzyme CYP2D6, whereas desvenlafaxine is mainly conjugated by UGT enzymes. drugbank.com This difference suggests that desvenlafaxine may have a lower potential for drug-drug interactions with medications that affect the CYP2D6 pathway. drugbank.com

Rationale for Dedicated Academic Investigation of the Fumarate (B1241708) Salt

The selection of a specific salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, aimed at optimizing the drug's physicochemical and pharmacokinetic properties. ontosight.ainih.gov The use of fumarate salts is a strategic approach to enhance characteristics like stability and bioavailability. ontosight.ai

Key benefits often associated with the use of fumarate salts in pharmaceuticals include:

Improved solubility and dissolution rate: Salt formation can significantly increase the solubility of a drug compared to its free base form. ontosight.airesearchgate.net Desvenlafaxine base has pH-dependent solubility, with its maximum solubility observed in acidic conditions. fda.gov

Enhanced permeability and bioavailability: By improving solubility and dissolution, a fumarate salt can lead to better absorption of the drug in the gastrointestinal tract, thereby increasing its bioavailability. ontosight.aigoogle.com

While the succinate (B1194679) salt of desvenlafaxine is also well-known, the fumarate salt has been a subject of investigation. newdrugapprovals.orggoogle.com Interestingly, some early literature suggested that the fumarate salt of O-desmethyl-venlafaxine might have "unsuitable physicochemical and permeability characteristics". google.com However, subsequent development and approval of desvenlafaxine fumarate formulations indicate that these challenges were overcome, leading to a viable and effective drug product. fda.gov The investigation into various salt forms, including fumarate, is a standard part of the drug development process to find the optimal form for clinical use. researchgate.net

Evolution of Research Trajectories for this compound

The research trajectory for this compound has evolved from initial synthesis and characterization to detailed clinical and comparative studies.

Early Synthesis and Patenting: The fumarate salt of desvenlafaxine was first mentioned in a patent as early as 1985. google.com This initial research laid the groundwork for later, more in-depth investigations.

Comparative Salt Studies: The development of desvenlafaxine involved the evaluation of various salt forms. google.com While the succinate salt gained prominence, research continued on the fumarate form. google.comgoogle.com Studies comparing different salt screening methodologies have used desvenlafaxine as a model compound, highlighting the complexities and importance of selecting the right salt. researchgate.net

Formulation Development: A significant focus of research has been on developing extended-release (ER) formulations of desvenlafaxine. fda.gov This involves incorporating the drug into a matrix that allows for its gradual release over time. The development of ER tablets of this compound has been a key area of investigation. fda.gov

Bioequivalence and Clinical Studies: A crucial step in the approval of generic drug formulations is demonstrating bioequivalence to the original branded product. fda.gov Studies have been conducted to compare the pharmacokinetic profiles of this compound ER tablets to the branded desvenlafaxine succinate ER tablets (Pristiq®). fda.govfda.gov These studies have shown that the fumarate formulation is bioequivalent to the succinate formulation under fasting conditions. fda.gov

Polymorphism Studies: Research has also explored the different crystalline forms (polymorphs) of desvenlafaxine salts, including the succinate form. researchgate.net The physical properties of different polymorphs can impact manufacturing and stability, making this an important area of study. researchgate.net

The evolution of research on this compound demonstrates a comprehensive approach, from fundamental chemistry to clinical application, to establish its role as a therapeutic agent.

Compound Names

Compound Name
Desvenlafaxine
This compound
Desvenlafaxine Succinate
Fumaric Acid
N,O-didesmethylvenlafaxine
O-desmethylvenlafaxine
Serotonin
Venlafaxine

Physicochemical Properties of Desvenlafaxine and its Fumarate Salt

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTJDJZCPOSWSC-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027852
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93414-04-1
Record name Desvenlafaxine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Desvenlafaxine Fumarate

Mechanism of Action Elucidation at the Transporter Level

The principal mechanism of action for desvenlafaxine (B1082) is the potentiation of serotonin (B10506) and norepinephrine (B1679862) in the central nervous system through the inhibition of their respective reuptake transporters. fda.govdrugbank.com

Serotonin Transporter (SERT) Inhibition Kinetics and Binding Affinity

Desvenlafaxine exhibits a high binding affinity for the human serotonin transporter (hSERT). In vitro competitive radioligand binding assays have determined its inhibitor constant (Ki) and concentration for 50% inhibition (IC50) at hSERT. These studies confirm its potent inhibitory activity at this transporter. It is approximately 10 times more potent at inhibiting the serotonin transporter than the norepinephrine transporter. wikipedia.org

ParameterValue (nM)Cell System
Ki 40.2 ± 1.6Cells expressing hSERT
IC50 47.3 ± 19.4Cells expressing hSERT

Norepinephrine Transporter (NET) Inhibition Kinetics and Binding Affinity

Desvenlafaxine also binds to and inhibits the human norepinephrine transporter (hNET), though with a lower affinity compared to its action on SERT. This dual inhibition is characteristic of the SNRI class. In vivo studies in rats have shown that oral administration of desvenlafaxine significantly increases extracellular norepinephrine levels. medchemexpress.com

ParameterValue (nM)Cell System
Ki 558.4 ± 121.6Cells expressing hNET
IC50 531.3 ± 113.0Cells expressing hNET

Dopamine (B1211576) Transporter (DAT) Interaction Profile and Relative Potency

The interaction of desvenlafaxine with the human dopamine transporter (DAT) is considerably weaker than its interaction with either SERT or NET. drugbank.com In vitro assays demonstrate a low binding affinity, with one study noting 62% inhibition of the transporter only at a high concentration of 100 µM. medchemexpress.com This indicates that at therapeutic concentrations, significant inhibition of dopamine reuptake is unlikely. medcentral.com In vivo microdialysis studies in rats confirmed that desvenlafaxine had no effect on dopamine levels. medchemexpress.com

Receptor Selectivity and Off-Target Binding Investigations

A key aspect of desvenlafaxine's pharmacological profile is its high selectivity for monoamine transporters over other neuronal receptors.

Assessment of Affinity for Muscarinic-Cholinergic Receptors (in vitro)

In vitro studies have consistently shown that desvenlafaxine lacks significant affinity for muscarinic-cholinergic receptors. fda.govdrugbank.commedcentral.comhres.ca This lack of interaction contributes to a more favorable side-effect profile compared to older classes of antidepressants, such as tricyclics, which often have notable anticholinergic effects.

H1-Histaminergic Receptor Interaction Studies (in vitro)

Similar to its lack of affinity for muscarinic receptors, desvenlafaxine does not exhibit significant binding to H1-histaminergic receptors in vitro. fda.govdrugbank.commedcentral.comhres.ca This selectivity helps to avoid the sedative side effects commonly associated with antihistaminergic activity. nih.gov

Alpha-1 Adrenergic Receptor Binding Characterization (in vitro)

In vitro studies characterize desvenlafaxine as having a low affinity for alpha-1 adrenergic receptors. hres.ca This weak interaction is a key feature of its pharmacological profile. Research indicates that desvenlafaxine's binding affinity for these receptors is significantly lower than for its primary targets, the serotonin and norepinephrine transporters. tandfonline.com This low affinity suggests a reduced likelihood of producing side effects associated with alpha-1 adrenergic antagonism, such as a drop in blood pressure upon standing. hres.ca

Other Neurotransmitter Receptor and Ion Channel Profiling (e.g., D2, Mu-opioid, 5-HT1, 5-HT2, hERG cardiac potassium channel)

Desvenlafaxine demonstrates a high degree of selectivity, with minimal significant affinity for a wide range of other receptors and ion channels. fda.gov In vitro assessments have shown that desvenlafaxine lacks significant affinity for muscarinic-cholinergic, H1-histaminergic, dopamine D2, and mu-opioid receptors. hres.cafda.gov Similarly, its binding to serotonin 5-HT1 and 5-HT2 receptors is negligible. nih.gov

A critical aspect of its profile is its interaction with the human Ether-à-go-go-Related Gene (hERG) cardiac potassium channel. Desvenlafaxine exhibits a low affinity for the hERG channel, which is a positive attribute as significant blockage of this channel can lead to cardiac rhythm disturbances. biorxiv.org

Below is a table summarizing the in vitro binding affinities of desvenlaaxine for various receptors.

Receptor/TransporterBinding Affinity (Ki, nM)Reference
Serotonin Transporter (SERT)40.2 researchgate.net
Norepinephrine Transporter (NET)558.4 researchgate.net
Alpha-1 Adrenergic>1000 hres.ca
Dopamine D2>1000 fda.gov
Mu-opioid>1000 fda.gov
5-HT1A>1000 fda.gov
5-HT2A>1000 nih.gov

This table is interactive. Click on the headers to sort the data.

Monoamine Oxidase (MAO) Inhibitory Activity Assessment (in vitro)

In vitro studies have confirmed that desvenlafaxine does not possess significant inhibitory activity against monoamine oxidase (MAO) enzymes, including both MAO-A and MAO-B isoforms. fda.gov This lack of MAO inhibition is a crucial distinguishing feature from MAO inhibitors, another class of antidepressants, and ensures its mechanism of action is focused on serotonin and norepinephrine reuptake inhibition. wikipedia.orgcriver.com

Preclinical Pharmacodynamic Investigations

Neurotransmitter Level Modulation in Animal Brain Regions (e.g., frontal cortex, hypothalamus)

Preclinical research in animal models has demonstrated that desvenlafaxine administration leads to an increase in the extracellular levels of both serotonin and norepinephrine in key brain regions. hres.ca Specifically, microdialysis studies in rats have shown a significant elevation of these neurotransmitters in the frontal cortex and the hypothalamus following oral administration. hres.caresearchgate.net For instance, a 30 mg/kg oral dose in rats significantly increased extracellular norepinephrine levels in the hypothalamus. researchgate.net This dual modulation of neurotransmitter levels in brain areas associated with mood regulation is consistent with its classification as a serotonin-norepinephrine reuptake inhibitor (SNRI). oup.com

Neuronal Firing Rate Modulation Studies

Electrophysiological studies in animal models have investigated the impact of desvenlafaxine on the firing rates of key neurons. The administration of antidepressants that block serotonin and norepinephrine reuptake typically leads to a decrease in the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and noradrenergic neurons in the locus coeruleus (LC). nih.govuliege.be This effect is attributed to the increased availability of these neurotransmitters in the synapse, which activates autoreceptors on the neurons, leading to an inhibitory feedback loop. While direct studies on desvenlafaxine's effect on neuronal firing are part of broader antidepressant research, this general mechanism is expected to apply. nih.govmdpi.com

In Vivo Models for Thermoregulatory Pathway Influence

The influence of desvenlafaxine on thermoregulation has been explored in in vivo animal models. pfizer.com Studies in ovariectomized rats, a model for thermoregulatory dysfunction, have shown that desvenlafaxine can alleviate changes in body temperature. oup.comoup.comnih.gov This effect is linked to its ability to increase the levels of serotonin and norepinephrine in the preoptic area of the hypothalamus, a critical brain region for temperature control. oup.comoup.comnih.gov For example, oral administration of desvenlafaxine dose-dependently mitigated a naloxone-induced rise in tail-skin temperature in morphine-dependent ovariectomized rats. oup.comnih.gov

Preclinical Pharmacokinetics and Drug Disposition of Desvenlafaxine Fumarate

Absorption Characteristics and Permeability Studies

The absorption of desvenlafaxine (B1082) is influenced by its permeability across the intestinal epithelium and the pH of the surrounding environment.

In Vitro Permeability Studies (e.g., Caco-2 cell monolayers)

Studies using Caco-2 cell monolayers, a model for intestinal absorption, have been employed to investigate the permeability of desvenlafaxine. sigmaaldrich.comnih.govnih.govresearchgate.net Desvenlafaxine is classified as a Biopharmaceutics Classification System (BCS) Class 1 compound, indicating high solubility and high permeability. sigmaaldrich.comnih.govresearchgate.net However, it is also considered a Biopharmaceutical Drug Disposition Classification System (BDDCS) Class 3 compound, which suggests high solubility but poor metabolism, implying potentially low permeability. sigmaaldrich.comnih.gov This discrepancy highlights the complexity of its absorption.

Research indicates that the apparent permeability (Papp) of desvenlafaxine in Caco-2 cells is pH-dependent. sigmaaldrich.comnih.govresearchgate.net In these in vitro models, desvenlafaxine did not appear to be a substrate for P-glycoprotein (P-gp), an efflux transporter, with efflux ratios being less than 2. medworksmedia.com Furthermore, desvenlafaxine showed minimal inhibition of P-gp activity, with an IC50 value greater than 250 µM. medworksmedia.com

Influence of pH on Apparent Permeability and Dissolution

The solubility and permeability of desvenlafaxine are significantly influenced by pH. sigmaaldrich.comnih.govresearchgate.netgoogle.com The solubility of desvenlafaxine hydrochloride monohydrate is high at a low pH (e.g., pH 1.0) but decreases dramatically as the pH increases towards physiological levels. google.com

Studies have demonstrated that both the octanol-water partition coefficient (Do:w) and the apparent permeability (Papp) of desvenlafaxine increase substantially with a rise in apical pH from 5.5 to 7.4. sigmaaldrich.comnih.govresearchgate.net In fact, an approximately 13-fold increase in both Do:w and Papp was observed across this pH range. sigmaaldrich.comnih.govresearchgate.net This suggests that the effective intestinal permeability (Peff) of desvenlafaxine increases as it moves down the small intestine, where the pH is higher. sigmaaldrich.comnih.gov For immediate-release formulations, this pH-dependent permeability in the upper small intestine appears to be the rate-limiting step for absorption. sigmaaldrich.comnih.gov It is suggested that the permeation of desvenlafaxine is primarily driven by the transcellular diffusion of its unionized form. sigmaaldrich.comnih.gov

Metabolic Pathways and Enzyme Profiling

The metabolism of desvenlafaxine is a key aspect of its pharmacokinetic profile, primarily involving conjugation reactions and, to a lesser extent, oxidative metabolism.

UDP-Glucuronosyltransferase (UGT) Isoform Involvement (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17)

The primary metabolic pathway for desvenlafaxine is glucuronidation, a phase II metabolic reaction. walshmedicalmedia.comdrugbank.comfrontiersin.orgnih.gov This process is mediated by several UDP-glucuronosyltransferase (UGT) isoforms. walshmedicalmedia.comdrugbank.comfrontiersin.orgnih.govresearchgate.net The specific UGT isoforms identified as contributing to the formation of the O-glucuronide metabolite of desvenlafaxine include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. walshmedicalmedia.comdrugbank.comfrontiersin.orgnih.govresearchgate.net

Cytochrome P450 (CYP) Mediated Oxidative Metabolism (CYP3A4, CYP2C19)

While conjugation is the major metabolic route, desvenlafaxine also undergoes minor oxidative metabolism through the cytochrome P450 (CYP) enzyme system. walshmedicalmedia.comdrugbank.comfrontiersin.orgnih.gov The primary CYP isozyme involved in this pathway is CYP3A4, which mediates the N-demethylation of desvenlafaxine. walshmedicalmedia.comdrugbank.comfrontiersin.orgnih.govpfizermedicalinformation.compfizer.com CYP2C19 is also suggested to have a potential role in this oxidative metabolism. drugbank.comfrontiersin.orgnih.gov In vitro studies have shown that while several CYP isoforms, including CYP2C19, CYP3A4, CYP2C8, and CYP2C9, are capable of metabolizing desvenlafaxine to some extent, CYP3A4 is considered the primary contributor based on the relative amounts of these enzymes in liver microsomes. walshmedicalmedia.com

Absence of Significant CYP2D6 Pathway Involvement

A notable feature of desvenlafaxine's metabolism is the lack of significant involvement of the CYP2D6 metabolic pathway. drugbank.compfizermedicalinformation.compfizer.compsychopharmacologyinstitute.comdroracle.ai This is a key difference from its parent compound, venlafaxine (B1195380), which is primarily metabolized by CYP2D6. walshmedicalmedia.comfrontiersin.orgnih.gov Pharmacokinetic studies have shown that the metabolism of desvenlafaxine is similar in individuals who are poor or extensive metabolizers via the CYP2D6 enzyme. drugbank.compfizermedicalinformation.compfizer.comdroracle.ai This lack of dependence on the CYP2D6 pathway reduces the potential for drug-drug interactions when desvenlafaxine is co-administered with medications that affect this particular enzyme. drugbank.com

Identification and Characterization of Major and Minor Metabolites

Desvenlafaxine undergoes metabolism through three primary pathways: glucuronidation, oxidation, and N-demethylation. researchgate.net In humans, the predominant drug-related substance found in plasma and urine is unchanged desvenlafaxine. walshmedicalmedia.com The major metabolite formed is desvenlafaxine-O-glucuronide, which is the sole glucuronidation product detected and is the second most abundant drug-related component in plasma. walshmedicalmedia.com Oxidative metabolism, a minor pathway, is mediated by the cytochrome P450 (CYP) 3A4 enzyme and results in the formation of N,O-didesmethylvenlafaxine (NODV). drugbank.compfizermedicalinformation.compfizer.comnih.govpfizer.comfda.gov Another minor metabolite identified in human plasma is NODV-O-glucuronide. walshmedicalmedia.com

In preclinical species such as mice, rats, and dogs, desvenlafaxine-O-glucuronide is the most prevalent metabolite found in both plasma and urine. researchgate.netwalshmedicalmedia.com In vitro studies using animal liver microsomes have shown that rats and dogs produce a greater number of hydroxylated metabolites compared to human liver microsomes. walshmedicalmedia.com

The metabolism of desvenlafaxine is primarily facilitated by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. drugbank.com The CYP2D6 metabolic pathway is not involved in the metabolism of desvenlafaxine. drugbank.compfizermedicalinformation.compfizer.compfizer.comfda.gov

Following oral administration, approximately 45% of desvenlafaxine is excreted unchanged in the urine within 72 hours. drugbank.compfizermedicalinformation.comnih.govpfizer.com About 19% of the administered dose is excreted as the glucuronide metabolite, and less than 5% is excreted as the oxidative metabolite, N,O-didesmethylvenlafaxine. drugbank.comnih.govmdpi.com

Table 1: Major and Minor Metabolites of Desvenlafaxine

Metabolite NameMetabolic PathwayEnzyme(s) InvolvedPrevalence
Desvenlafaxine-O-glucuronideGlucuronidationUGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17Major
N,O-didesmethylvenlafaxine (NODV)Oxidation (N-demethylation)CYP3A4Minor
NODV-O-glucuronideGlucuronidation of NODVUGTsMinor

Drug Efflux Transporter Interactions (In vitro and Preclinical In vivo)

P-glycoprotein (P-gp) Inhibition and Substrate Potential

In vitro studies have consistently demonstrated that desvenlafaxine has a low potential for interacting with the P-glycoprotein (P-gp) transporter. nih.govhres.capsychiatrist.commedworksmedia.comresearchgate.nethres.cae-lactancia.org Research using Caco-2 cell monolayers, a model for intestinal absorption, showed that desvenlafaxine exhibits little to no inhibition of P-gp activity, with IC50 values greater than 250 µM. nih.govmedworksmedia.comresearchgate.net Furthermore, these studies indicated that desvenlafaxine is not a substrate for P-gp, with efflux ratios being less than 2. nih.govmedworksmedia.comresearchgate.net

The lack of interaction with P-gp suggests that desvenlafaxine is unlikely to affect the pharmacokinetics of drugs that are P-gp substrates, and its own pharmacokinetics are not expected to be altered by drugs that inhibit this transporter. nih.govhres.cahres.cae-lactancia.org This is in contrast to its parent compound, venlafaxine, which has been shown to be an inducer of the MDR1 gene responsible for P-gp. nih.gov

Breast Cancer Resistance Protein (BCRP) Modulation

Similar to its interaction with P-gp, desvenlafaxine has been found to have no significant effect on the Breast Cancer Resistance Protein (BCRP). nih.govnih.gov In vitro studies using human brain endothelial cells showed that treatment with desvenlafaxine did not alter the expression of BCRP. nih.gov This is again in contrast to venlafaxine, which has been shown to induce BCRP expression. nih.govnih.govwjgnet.com

Expression and Activity Alterations in Animal Models (e.g., intestine, brain, liver)

Preclinical in vivo studies in wild-type mice have investigated the effect of desvenlafaxine on the expression of drug efflux transporters in various tissues. nih.gov After four days of treatment with desvenlafaxine, a significant upregulation of P-gp (2.3-fold) and BCRP (4.8-fold) expression was observed in the intestine. nih.gov However, unlike venlafaxine, desvenlafaxine had no effect on the expression of these drug efflux transporters in the brain or liver. nih.govresearchgate.net

Table 2: Effect of Desvenlafaxine on P-gp and BCRP Expression in Mice

TissueTransporterChange in Expression
IntestineP-gp2.3-fold increase
IntestineBCRP4.8-fold increase
BrainP-gpNo effect
BrainBCRPNo effect
LiverP-gpNo effect
LiverBCRPNo effect

Plasma Protein Binding Characteristics

Desvenlafaxine exhibits low plasma protein binding. nih.govmdpi.com The binding is approximately 30% and is independent of the drug concentration. drugbank.compfizermedicalinformation.compfizer.comnih.govpfizer.comfda.gov This low level of protein binding contributes to its predictable pharmacokinetic profile and a low potential for drug-drug interactions related to protein displacement. hres.cahres.ca

Synthetic Chemistry and Analytical Characterization of Desvenlafaxine Fumarate

Advanced Synthetic Routes and Methodologies

The synthesis of desvenlafaxine (B1082), and subsequently its fumarate (B1241708) salt, can be approached through various strategic pathways, primarily involving the modification of precursors like venlafaxine (B1195380) or building the molecule through convergent or divergent strategies.

O-Dealkylation/Demethylation Strategies from Venlafaxine Precursors

A primary route to obtaining desvenlafaxine is through the O-demethylation of venlafaxine. nih.gov This process involves the cleavage of the methyl ether group on the phenol (B47542) of venlafaxine to reveal the hydroxyl group characteristic of desvenlafaxine.

Several reagents and conditions have been explored for this transformation. Thiolate anions, lithium diphenylphosphide, and hydrobromic acid in acetic acid (HBr/HOAc) have been utilized as demethylating agents, with reported yields exceeding 73%. newdrugapprovals.org The use of sodium lauryl mercaptide in N-methylpyrrolidone (NMP) at elevated temperatures (170–180°C) is one specific example of a thiolate-based demethylation. Another approach employs 2-(diethylamino)ethanethiol, either as a free base or its hydrochloride salt, to facilitate the demethylation. google.com More recently, 3-mercaptopropionic acid has been introduced as a cost-effective and efficient O-demethylating agent, allowing for high conversion rates and simplified workup procedures to yield highly pure O-desmethylvenlafaxine. nih.govresearchgate.net

Convergent and Divergent Synthetic Approaches (e.g., from 4-benzyl-oxyphenylacetic acid derivatives)

Alternative synthetic strategies often commence from simpler, commercially available starting materials, building the desvenlafaxine scaffold through a series of reactions. One such approach starts with p-hydroxyphenylacetic acid. nih.gov A multi-step synthesis has been described that begins with p-hydroxybenzene acetonitrile (B52724). researchgate.net This process involves:

Protection of the phenolic hydroxyl group: The hydroxyl group of p-hydroxybenzene acetonitrile is protected, for instance, by reacting it with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. This yields 4-benzyloxyphenylacetonitrile. researchgate.net

Condensation with cyclohexanone (B45756): The protected intermediate then undergoes a condensation reaction with cyclohexanone. nih.govresearchgate.net

Reduction and Deprotection: The subsequent steps involve the reduction of the cyano group and deprotection of the benzyl group to yield an amino alcohol intermediate. nih.govresearchgate.net

Dimethylation: The final step to form the desvenlafaxine free base is the dimethylation of the primary amine, which can be achieved using reagents like formaldehyde (B43269) and formic acid. researchgate.netresearchgate.net

This convergent approach allows for the construction of the molecule in a stepwise manner, with opportunities for purification and optimization at each stage.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity, particularly for industrial-scale production. For the synthesis starting from p-hydroxybenzene acetonitrile, significant efforts have been made to refine each step.

For the initial benzylation, the molar ratio of reactants has been fine-tuned to maximize yield. nih.gov In the condensation step with cyclohexanone, the use of a phase transfer catalyst like tetra-n-butylammonium bromide in an aqueous system has proven effective. nih.gov The reduction and deprotection step, often carried out using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure, has been optimized in terms of catalyst loading, pressure, temperature, and reaction time to ensure complete conversion and minimize by-product formation. nih.govresearchgate.net For instance, using a 10% Pd/C catalyst at 2.0 MPa has been shown to produce the intermediate with high purity and yield. researchgate.netresearchgate.net The final N-methylation step using formaldehyde and formic acid has also been optimized to achieve high purity and yield of the desvenlafaxine free base. researchgate.netresearchgate.net

Table 1: Example of Optimized Reaction Step Yields in Desvenlafaxine Synthesis

Step Reaction Reagents/Conditions Purity Yield Reference
1 Hydroxyl Protection Benzyl bromide, Potassium carbonate 99.83% 98.92% researchgate.net
2 Deprotection/Reduction 10% Pd/C, 2.0 MPa H₂ 98.32% 94.20% researchgate.netresearchgate.net
3 Dimethylation Formaldehyde, Formic acid 99.20% 84.77% researchgate.netresearchgate.net
4 Salt Formation (Succinate) Succinic acid, Acetone/Water 99.92% 90.27% researchgate.netresearchgate.net

Salt Formation Chemistry and Polymorphism Studies

The selection of a suitable salt form is a critical step in drug development, as it can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, stability, and bioavailability.

Preparation and Characterization of Desvenlafaxine Fumarate Salt Forms

This compound is one of the salt forms of desvenlafaxine. newdrugapprovals.orggoogleapis.com It is a white to off-white powder with slight solubility in water. fda.gov The preparation of this compound was reported in U.S. Patent No. 4,535,186. newdrugapprovals.orggoogle.com The formation of the fumarate salt involves reacting the desvenlafaxine free base with fumaric acid in a suitable solvent system. Characterization of the resulting salt would typically involve techniques such as X-ray powder diffraction (XRPD) to confirm its crystalline structure, differential scanning calorimetry (DSC) to determine its melting point and thermal behavior, and high-performance liquid chromatography (HPLC) to assess its purity. newdrugapprovals.orggoogleapis.com

Exploration of Polymorphic Forms of Desvenlafaxine Salts (e.g., succinate (B1194679) monohydrate)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. rsc.org These different forms, or polymorphs, can have distinct physical properties. Desvenlafaxine, particularly as its succinate salt, has been the subject of extensive polymorphism studies.

Several polymorphic and pseudopolymorphic forms of desvenlafaxine succinate have been identified, including Forms I, II, III, and IV. google.com Forms I and II are reported to be monohydrates, while Form IV is an anhydrate. google.com The crystal structure of desvenlafaxine succinate monohydrate (Form I) has been characterized, revealing complex hydrogen-bonding networks that contribute to its stability. nih.gov In this form, the desvenlafaxine cations and water molecules create a honeycomb-like layer, while the succinate anions form linear tapes. nih.gov Further research has identified that Forms I and II of desvenlafaxine succinate monohydrate are polytypes, meaning they have nearly identical 2-D layers but differ in their stacking arrangement. rsc.org Anhydrous crystalline forms, such as Form V, have also been discovered. google.com The existence of various salt forms, including succinate, formate, and benzoate, highlights the extensive research into optimizing the solid-state properties of desvenlafaxine. newdrugapprovals.orggoogleapis.com

Table 2: Reported Crystalline Forms of Desvenlafaxine Succinate

Form Hydration State Key Characterization Notes Reference
Form I Monohydrate XRPD peaks at 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79 °2θ google.com
Form II Monohydrate XRPD peaks at 13.18, 14.04, 14.35, 14.66, 16.68, 17.67, 19.24 °2θ google.com
Form IV Anhydrate Known anhydrous form google.com
Form V Anhydrate XRPD peak at 27.08 °2θ google.com

Impact of Crystallographic Form on Physicochemical Properties (e.g., thermal stability, purity)

The ability of an active pharmaceutical ingredient (API) to exist in more than one crystalline form, a phenomenon known as polymorphism, can significantly influence its physicochemical properties. tapi.com These properties include melting point, thermal stability, solubility, and dissolution rate, which are critical for the manufacturing process and the ultimate performance of the drug product. tapi.com

For this compound, research has been directed towards the preparation of new, morphologically uniform crystalline forms to achieve physicochemical properties and stability that meet the stringent requirements of the pharmaceutical industry. google.com The development of different polymorphs of this compound monohydrate, as well as new anhydrous and amorphous forms, is aimed at optimizing these characteristics for industrial-scale production. google.com

Different polymorphic forms can exhibit unique thermal behaviors. For instance, an anhydrous form of this compound has been characterized with a melting point between 140-142°C. google.com The control of polymorphism is essential, as different forms may possess varying levels of thermal stability and purity profiles. The selection of a specific crystalline form, often the most thermodynamically stable one, is a crucial step in pharmaceutical development to ensure consistent quality, safety, and efficacy of the final dosage form. tapi.com

High-Purity Synthesis and Impurity Profiling

Ensuring the purity of the API is a fundamental aspect of pharmaceutical manufacturing. This involves the use of sophisticated analytical techniques to assess purity and to identify and quantify any related substances or degradation products that may arise during synthesis or storage.

Chromatographic Techniques for Purity Assessment (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the predominant technique for assessing the purity of this compound. google.comresearchgate.netijpsdronline.comresearchgate.net These methods are valued for their precision, accuracy, and ability to separate the main compound from its potential impurities. researchgate.net

The development of RP-HPLC methods for desvenlafaxine typically involves optimizing several parameters to achieve effective separation. Common stationary phases include C8 and C18 columns, which provide the necessary hydrophobicity for retaining desvenlafaxine and related compounds. ijpsdronline.comjocpr.comresearchgate.net The mobile phase is usually a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. researchgate.netijpsdronline.comjocpr.com The pH of the buffer is a critical parameter that is adjusted to ensure optimal peak shape and resolution. jocpr.com Detection is most commonly performed using a UV detector, with wavelengths around 225 nm or 229 nm being typical. researchgate.netijpsdronline.comjocpr.com

The table below summarizes typical conditions used in various RP-HPLC methods for the analysis of desvenlafaxine.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Hypersil Gold C18 (150 × 4.6 mm, 3µm) researchgate.netHypersil ODS C18 (4.6 × 250 mm, 5µm) ijpsdronline.comDiscovery C18 researchgate.netInertsil ODS 3V, C-8 (250mm x 4.6mm, 5µ) researchgate.net
Mobile Phase Phosphate Buffer (pH 6.5) & Methanol researchgate.netAcetonitrile & 0.05 M Ortho Phosphate Buffer (pH 4.0) ijpsdronline.comAcetonitrile & Phosphate Buffer (pH 3.8) researchgate.netPhosphate Buffer & Acetonitrile/Water researchgate.net
Flow Rate 1.3 ml/min researchgate.net1.2 ml/min ijpsdronline.com0.7 ml/min researchgate.net1.0 ml/min researchgate.net
Detection (UV) 225 nm researchgate.net225 nm ijpsdronline.com229 nm researchgate.net225 nm researchgate.net

This data is compiled from studies on desvenlafaxine and its salts.

Identification and Quantification of Related Substances and Degradation Products (e.g., venlafaxine base, ODV Dimer, N-oxide)

A crucial part of quality control is the identification and quantification of impurities. For desvenlafaxine, these can include process-related impurities, which are by-products of the synthesis, and degradation products, which form upon exposure to stress conditions like light, heat, or reactive chemicals.

Key identified related substances and degradation products for desvenlafaxine include:

Venlafaxine Base : The parent drug from which desvenlafaxine is the major active metabolite. Its presence indicates a potential impurity from the starting material or a side reaction. RP-HPLC methods have been developed to specifically determine the impurity profile, including venlafaxine base.

O-Desmethyl Venlafaxine (ODV) Dimer : This is a known impurity that can be formed during the manufacturing process. synzeal.com Analytical methods are designed to separate and quantify this dimer from the main desvenlafaxine peak.

Desvenlafaxine N-oxide : This compound is a significant degradation product, primarily formed under oxidative stress conditions. pharmaffiliates.comijrpc.comsynzeal.com Stability-indicating methods have confirmed its formation when desvenlafaxine is exposed to oxidizing agents like hydrogen peroxide. ijrpc.comceon.rs

The quantification of these impurities is typically performed using the validated HPLC methods, with detection limits often in the range of 0.002% to 0.016%, demonstrating the high sensitivity of these analytical procedures. ijrpc.com

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods (SIAMs) are essential tools in pharmaceutical development and quality control. researchgate.netceon.rs These methods are specifically designed to quantify the drug substance in the presence of its degradation products, excipients, and other potential impurities. researchgate.net The development of a SIAM for desvenlafaxine involves subjecting the drug to forced degradation under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. researchgate.netceon.rs

These stress conditions typically include:

Acid Hydrolysis (e.g., using HCl) ceon.rsbanglajol.info

Base Hydrolysis (e.g., using NaOH) ceon.rsbanglajol.info

Oxidative Degradation (e.g., using H₂O₂) ijrpc.comceon.rsbanglajol.info

Thermal Degradation (dry heat) ceon.rs

Photolytic Degradation (exposure to light) researchgate.net

Studies have shown varied stability for desvenlafaxine under these conditions. For instance, significant degradation has been observed under oxidative conditions, leading to the formation of Desvenlafaxine N-oxide as a major degradant. ijrpc.com While some studies report stability to acid hydrolysis ijrpc.comceon.rs, others have shown degradation. banglajol.info The drug has also been shown to degrade in basic media. ceon.rs A successful stability-indicating method must be able to resolve the primary desvenlafaxine peak from all the degradation product peaks, thus proving its specificity. researchgate.netceon.rs The mass balance, which should ideally be close to 100%, is calculated to ensure that all degradation products have been accounted for. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization

Beyond routine purity testing, advanced analytical techniques are employed to provide an unambiguous structural confirmation of the desvenlafaxine molecule and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity and structure of desvenlafaxine. ijrpc.comfrontiersin.org

¹H NMR provides detailed information about the chemical environment of protons within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal correspond to a specific set of protons, allowing for the assembly of the molecular framework. For example, signals in the aromatic region confirm the presence of the substituted phenyl ring, while other signals correspond to the protons on the cyclohexanol (B46403) ring and the dimethylamino ethyl side chain. frontiersin.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in the structure gives a distinct signal, confirming the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, quaternary, etc.). frontiersin.org

The following table presents representative NMR data for the core structure of O-desvenlafaxine.

¹H NMR (400 MHz, DMSO-d6) ¹³C NMR (101 MHz, DMSO-d6)
Chemical Shift (δ, ppm) Assignment
9.43 (s, 1H)Phenolic -OH
7.06 (d, 2H)Aromatic CH
6.75 (d, 2H)Aromatic CH
4.46 (s, 1H)Cyclohexanol -OH
3.06 (t, 1H)Methine CH
1.78–0.86 (m, 11H)Cyclohexyl & CH₂ protons
Data adapted from a study on O-desvenlafaxine succinate frontiersin.org

This detailed spectroscopic data serves as a molecular fingerprint, providing unequivocal confirmation of the chemical structure of desvenlafaxine. frontiersin.org

Mass Spectrometry (LC/MS, ESI) for Molecular Identity and Impurity Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with an electrospray ionization (ESI) source, is a powerful technique for the definitive identification of desvenlafaxine and the analysis of its impurities. This method provides high sensitivity and specificity, allowing for the detection and quantification of the active pharmaceutical ingredient (API) and its degradation products.

In a typical LC-MS analysis, desvenlafaxine is separated from other compounds on a C18 column. nih.gov The mobile phase often consists of a mixture of an ammonium (B1175870) acetate (B1210297) buffer and methanol. nih.gov Following chromatographic separation, the eluent is introduced into the ESI source of the mass spectrometer.

Under positive ESI conditions, desvenlafaxine readily forms a protonated molecule [M+H]⁺. Studies have shown that the mass-to-charge ratio (m/z) for this ion is 264.4. nih.gov Further fragmentation of this parent ion using tandem mass spectrometry (MS/MS) can provide structural information. For instance, a significant fragment ion is observed at m/z 58.1, which is characteristic of the dimethylamine (B145610) moiety. nih.gov

LC-MS is also crucial for identifying impurities and degradation products. Forced degradation studies, performed under conditions prescribed by the International Council for Harmonisation (ICH), help to establish the stability-indicating nature of the analytical method. nih.gov For example, under acidic stress conditions (e.g., 1 M HCl at 80°C), a major degradation product with an m/z of 246.5 has been identified, corresponding to a loss of a water molecule (18 amu) from the parent drug. nih.gov The identity of this and other impurities can be confirmed by comparing their fragmentation patterns with that of the parent compound.

A sensitive LC-MS/MS method has been developed for the quantification of desvenlafaxine in human plasma, using desvenlafaxine-d6 as an internal standard. nih.gov This method demonstrated linearity over a concentration range of 1.001-400.352 ng/mL. nih.gov The transitions monitored in multiple reaction monitoring (MRM) mode were m/z 264.2 → 58.1 for desvenlafaxine and m/z 270.2 → 64.1 for the internal standard. nih.gov

Table 1: LC-MS Parameters for Desvenlafaxine Analysis

ParameterValue
Ionization ModeESI Positive
Parent Ion (m/z)264.2 nih.gov, 264.4 nih.gov
Major Fragment Ion (m/z)58.1 nih.gov
Internal StandardDesvenlafaxine-d6
IS Parent Ion (m/z)270.2 nih.gov
IS Fragment Ion (m/z)64.1 nih.gov

UV-Visible Spectrophotometry for Quantification Methods

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for the quantification of desvenlafaxine in bulk drug and pharmaceutical dosage forms. These methods are often based on the inherent UV absorbance of the molecule or on the formation of a colored complex through a derivatization reaction.

A straightforward UV spectrophotometric method involves dissolving desvenlafaxine succinate in distilled water, which shows a maximum absorbance (λmax) at approximately 224.5 nm. researchgate.net Another approach is difference spectrophotometry, which relies on the principle that desvenlafaxine exhibits different chemical forms and consequently different absorption spectra in acidic and basic media. researchgate.net

More sensitive methods involve derivatization. One such method is based on the oxidative coupling reaction of desvenlafaxine with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride, which produces a colored complex with a λmax at 663 nm. researchgate.net Another method uses 2,2'-bipyridyl and ferric chloride to form a colored species measured at 522 nm. researchgate.net A different colorimetric method utilizes the Folin-Ciocalteu reagent in an alkaline medium, where the phenolic group of desvenlafaxine reduces the tungstate (B81510) and/or molybdate (B1676688) in the reagent to form a blue-colored chromogen with a λmax around 755 nm. wisdomlib.org

The validity of these spectrophotometric methods is established according to ICH guidelines. For instance, the method using the Folin-Ciocalteu reagent was found to be linear over a concentration range of 2-14 µg/mL. wisdomlib.org The MBTH method demonstrated linearity in the range of 20-100 µg/mL, while the 2,2'-bipyridyl method was linear from 5-25 µg/mL. researchgate.net

Table 2: UV-Visible Spectrophotometric Methods for Desvenlafaxine Quantification

MethodReagent(s)Solventλmax (nm)Linearity Range (µg/mL)
Simple UVNoneDistilled Water224.5 researchgate.netN/A
Oxidative CouplingMBTH, Ferric ChlorideN/A663 researchgate.net20-100 researchgate.net
Oxidative Coupling2,2'-Bipyridyl, Ferric ChlorideN/A522 researchgate.net5-25 researchgate.net
ColorimetricFolin-Ciocalteu, Sodium CarbonateWater755 wisdomlib.org2-14 wisdomlib.org

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is an indispensable tool for the solid-state characterization of this compound. It provides detailed information about the crystalline structure, polymorphism, and phase purity of the compound. Both single-crystal XRD (SCXRD) and powder XRD (PXRD) are utilized in its analysis.

SCXRD allows for the absolute determination of the three-dimensional arrangement of atoms within the crystal lattice. mdpi.com This technique is crucial for elucidating the molecular conformation and intermolecular interactions, such as hydrogen bonding, which define the crystal packing. The precise structural information obtained from SCXRD is vital for understanding the physicochemical properties of the drug substance and for securing intellectual property. xtalpi.com

PXRD, on the other hand, is used to generate a characteristic diffraction pattern for a crystalline solid. mdpi.com This pattern, which is a fingerprint of the specific crystalline form, is used for routine identification, quality control, and the detection of different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can have different physical properties, including solubility and stability.

For this compound, different crystalline forms have been identified and characterized by their unique PXRD patterns. For example, a specific crystalline form of O-desmethylvenlafaxine fumarate is characterized by a powder XRD pattern with distinct peaks at specific 2θ angles. google.com The presence and absence of these peaks can be used to differentiate between various crystalline forms and to assess the purity of a given sample.

The analysis of the crystalline structure is a critical component of drug development, as changes in the crystalline form can impact the bioavailability and stability of the final drug product.

Computational and in Silico Investigations of Desvenlafaxine Fumarate

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of desvenlafaxine (B1082), a serotonin-norepinephrine reuptake inhibitor (SNRI), molecular docking studies are crucial for understanding its interaction with the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). These transporters are the primary targets for desvenlafaxine's therapeutic action. mdpi.comguidetopharmacology.org

Researchers utilize computational models of SERT and NET, often built through homology modeling based on the crystal structures of related transporters like the leucine (B10760876) transporter (LeuT), due to the limited availability of high-resolution human transporter structures. nih.gov These models allow for the simulation of how desvenlafaxine fits into the binding sites of these proteins.

Studies have shown that desvenlafaxine exhibits a strong binding affinity for both SERT and NET. Competitive radioligand binding assays have determined the inhibitor constants (Ki) of desvenlafaxine to be approximately 40.2 nM for the human serotonin transporter (hSERT) and 558.4 nM for the human norepinephrine transporter (hNET). researchgate.net This indicates a higher affinity for SERT compared to NET.

The interaction modeling reveals key amino acid residues within the transporter binding pockets that are essential for the stable binding of desvenlafaxine. For instance, in a study investigating the binding of various antidepressants to placental proteins, desvenlafaxine showed a binding affinity ranging from 3.9 to 6.8 kcal/mol. uomisan.edu.iq Another computational study repurposed desvenlafaxine as a potential inhibitor for the TRPA1 calcium channel, where docking studies revealed specific protein-ligand interactions. researchgate.net

Binding Affinities of Desvenlafaxine
TargetBinding Affinity (Ki)Reference
Human Serotonin Transporter (hSERT)40.2 nM researchgate.net
Human Norepinephrine Transporter (hNET)558.4 nM researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com In the study of desvenlafaxine and its analogues, QSAR is a valuable tool for predicting the antidepressant activity and identifying the structural features that are crucial for their interaction with SERT and NET. mdpi.com

The development of QSAR models for serotonin and norepinephrine transporters can help in predicting the affinity and inhibition potential of new molecules. mdpi.com These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various physicochemical properties of the molecules. The goal is to establish a correlation that can be used to predict the activity of new, untested compounds. mdpi.com

For example, a QSAR study might analyze a series of related compounds to determine how modifications to the chemical structure of desvenlafaxine affect its binding affinity to SERT and NET. This information is critical for the design of new, more potent, and selective SNRIs. Machine learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. mdpi.commdpi.com

While specific QSAR studies focusing solely on desvenlafaxine fumarate (B1241708) are not extensively detailed in the provided search results, the general application of QSAR in the development of SNRIs is well-established. mdpi.com These studies often involve creating models for both SERT and NET to understand the dual-action mechanism. For instance, a study developing QSAR models for both transporters aimed to predict the affinity and inhibition levels of new molecules. mdpi.com

Key Aspects of QSAR in SNRI Research
AspectDescriptionReference
Model DevelopmentUtilizes datasets of compounds with known activities to build predictive mathematical models. mdpi.commdpi.com
Descriptor SelectionInvolves choosing molecular descriptors that represent the physicochemical properties of the compounds. nih.gov
Predictive PowerAims to accurately predict the biological activity of novel compounds based on their structure. mdpi.com
ApplicationFacilitates the design of new SNRIs with improved potency and selectivity. acs.org

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models

In silico ADMET prediction models are computational tools used to assess the pharmacokinetic and toxicological properties of a drug candidate early in the drug discovery process. nih.gov These predictions are crucial for evaluating the drug-likeness of a compound and identifying potential liabilities that could lead to failure in later stages of development.

For desvenlafaxine, in silico ADMET models can predict various properties. For instance, physiologically based biopharmaceutics modeling (PBBM) can be used to simulate its absorption and predict its in vivo behavior from in vitro dissolution data. nih.govresearchgate.net Studies have utilized software like ADMET Predictor® to estimate parameters such as diffusion coefficient and membrane permeability (Peff). nih.govresearchgate.net

Some predicted ADMET features for desvenlafaxine include its potential for drug-drug interactions. For example, it is predicted to be a substrate for P-glycoprotein (P-gp), a transporter that can affect its distribution. csmres.co.uk Additionally, in silico tools can predict potential interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs. drugbank.com While in vitro studies have shown that desvenlafaxine has a minimal inhibitory effect on major CYP enzymes, in silico models can provide initial assessments. researchgate.net

Toxicity predictions are also a key component of in silico ADMET profiling. These models can flag potential issues such as mutagenicity or carcinogenicity. For desvenlafaxine, in vitro assays have confirmed that it is not mutagenic or clastogenic. drugbank.com

Predicted ADMET Properties of Desvenlafaxine
PropertyPredicted Value/CharacteristicSource/ToolReference
Diffusion Coefficient0.75 cm/s × 10⁻⁵ADMET Predictor® nih.govresearchgate.net
Effective Permeability (Peff)6.2 cm/s × 10⁻⁴ADMET Predictor® nih.gov
P-glycoprotein (P-gp) SubstrateYesIn silico prediction csmres.co.uk
Mutagenicity (Ames test)Not mutagenicIn vitro assay drugbank.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. core.ac.uk In the context of desvenlafaxine, MD simulations provide detailed insights into its conformational flexibility and the dynamics of its interaction with SERT and NET. These simulations can reveal how the drug and its target protein change their shapes upon binding and can help to understand the stability of the drug-receptor complex. core.ac.uknih.gov

MD simulations can be used to refine the binding poses obtained from molecular docking studies and to calculate the binding free energy, which is a more accurate measure of binding affinity. core.ac.uk By simulating the system over nanoseconds or even microseconds, researchers can observe the dynamic interactions between desvenlafaxine and the amino acid residues in the binding site, providing a more realistic picture of the binding event. core.ac.uk

Furthermore, MD simulations are instrumental in studying binding kinetics, which refers to the rates of association (on-rate) and dissociation (off-rate) of a drug from its target. arxiv.org These kinetic parameters can be more predictive of a drug's efficacy than binding affinity alone. Advanced MD techniques can be employed to simulate the entire binding or unbinding process, providing a deeper understanding of the mechanism of action. arxiv.org For example, a study on the binding of inhibitors to neurotransmitter transporters used MD simulations to assess intermolecular interactions and predict the ligand-binding site. core.ac.uk

Applications of Molecular Dynamics Simulations for Desvenlafaxine
ApplicationDescriptionReference
Conformational AnalysisStudies the flexibility of desvenlafaxine and the conformational changes in SERT and NET upon binding. core.ac.uk
Binding Free Energy CalculationProvides a more accurate estimation of the binding affinity of desvenlafaxine to its targets. core.ac.uk
Binding KineticsInvestigates the on-rate and off-rate of desvenlafaxine, which can correlate with its therapeutic efficacy. arxiv.org
Interaction StabilityAssesses the stability of the desvenlafaxine-transporter complex over time. uomisan.edu.iq

Virtual Screening and Analogue Design Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov For desvenlafaxine, virtual screening can be employed to discover novel analogues with potentially improved properties, such as higher potency, better selectivity, or a more favorable ADMET profile.

Structure-based virtual screening utilizes the three-dimensional structure of the target protein (SERT or NET) to dock a library of compounds and score their potential binding affinity. nih.gov Ligand-based virtual screening, on the other hand, uses the structure of a known active ligand, like desvenlafaxine, to find other molecules with similar properties. nih.gov

Once potential hits are identified through virtual screening, analogue design strategies come into play. This involves making specific chemical modifications to the lead compound (desvenlafaxine) to optimize its properties. For example, researchers might design analogues with different substituents on the aromatic ring or modifications to the cyclohexanol (B46403) moiety to improve binding affinity or alter the selectivity between SERT and NET. acs.orgbiorxiv.org

Computational tools can predict how these modifications will affect the molecule's properties, guiding the synthetic chemistry efforts. The goal is to design novel compounds that retain the desired therapeutic effects while minimizing potential side effects. The discovery of novel serotonin and norepinephrine reuptake inhibitors often involves these computational design strategies. acs.org

Virtual Screening and Analogue Design for SNRIs
StrategyDescriptionReference
Structure-Based Virtual ScreeningUses the 3D structure of SERT and NET to identify potential new ligands from large compound libraries. nih.gov
Ligand-Based Virtual ScreeningSearches for molecules with similar properties to known active compounds like desvenlafaxine. nih.gov
Analogue DesignInvolves the rational chemical modification of a lead compound to improve its pharmacological properties. biorxiv.org
In Silico Property PredictionUtilizes computational models to predict the ADMET properties of designed analogues before synthesis. nih.gov

Comparative Pharmacology and Structure Activity Relationship Sar Studies of Desvenlafaxine Fumarate

Comparative Analysis with Venlafaxine (B1195380) and Other SNRIs

Differences in Transporter Binding Affinities (SERT, NET, DAT)

Desvenlafaxine (B1082) functions by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) through its binding to the serotonin transporter (SERT) and norepinephrine transporter (NET). gwu.edu It exhibits a lesser degree of dopamine (B1211576) (DA) reuptake inhibition via the dopamine transporter (DAT). gwu.edu While both desvenlafaxine and its parent compound, venlafaxine, are SNRIs, their binding affinities and selectivity for these transporters differ.

In vitro studies have shown that desvenlafaxine has a roughly 10-fold higher selectivity for SERT over NET. psychscenehub.comnih.gov In contrast, venlafaxine demonstrates an approximately 30-fold higher affinity for SERT compared to NET. psychscenehub.com This suggests that at concentrations that produce equivalent serotonin reuptake inhibition, desvenlafaxine would be expected to have a more pronounced effect on norepinephrine reuptake than venlafaxine. cambridge.org Compared to other SNRIs, the SERT:NET selectivity ratio of desvenlafaxine (10:1) is similar to that of duloxetine (B1670986) (10:1), while milnacipran (B1663801) and levomilnacipran (B1675123) have ratios of 1:1 and 1:2, respectively. psychscenehub.com

Table 1: Comparative Transporter Binding Affinities of SNRIs

Compound SERT:NET Selectivity Ratio Reference
Desvenlafaxine 10:1 psychscenehub.comnih.gov
Venlafaxine 30:1 psychscenehub.com
Duloxetine 10:1 psychscenehub.com
Milnacipran 1:1 psychscenehub.com
Levomilnacipran 1:2 psychscenehub.com

Distinct Metabolic Profiles and Enzyme Dependencies (CYP2D6 vs. UGT)

A key pharmacological distinction between desvenlafaxine and venlafaxine lies in their metabolic pathways. Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, desvenlafaxine (O-desmethylvenlafaxine). psychscenehub.compsychopharmacologyinstitute.com This reliance on CYP2D6 makes venlafaxine's pharmacokinetics susceptible to genetic polymorphisms of this enzyme and potential drug-drug interactions with CYP2D6 inhibitors or inducers. nih.govcambridge.org

In contrast, desvenlafaxine's metabolism is less dependent on the CYP450 system. nih.gov Its primary metabolic route is conjugation via UDP-glucuronosyltransferase (UGT) enzymes, with multiple UGT isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17) capable of metabolizing the compound. drugbank.comnih.gov Oxidative metabolism of desvenlafaxine, mediated by CYP3A4, represents a minor pathway. drugbank.comwikidoc.orgpfizermedicalinformation.com Crucially, the CYP2D6 pathway is not involved in the metabolism of desvenlafaxine. drugbank.comwikidoc.orgpfizermedicalinformation.com This results in more predictable pharmacokinetics for desvenlafaxine across individuals with varying CYP2D6 metabolizer statuses and a lower potential for drug-drug interactions related to this enzyme. drugbank.compsychiatric-edge.com

Structure-Activity Relationship (SAR) Exploration for Monoamine Transporter Inhibition

The chemical structure of desvenlafaxine, a phenethylamine (B48288) bicyclic derivative, is fundamental to its activity as a monoamine transporter inhibitor. psychscenehub.com As the O-desmethylated metabolite of venlafaxine, the primary structural difference is the presence of a hydroxyl group in place of a methoxy (B1213986) group on the phenyl ring. This modification influences its binding affinity and selectivity for SERT and NET.

The core structure, featuring a cyclohexanol (B46403) ring attached to a phenyl group and a dimethylamino ethyl side chain, is crucial for its interaction with the monoamine transporters. wikipedia.org Structure-activity relationship (SAR) studies in the broader class of SNRIs and related compounds highlight the importance of the aromatic ring and the amine group for binding to SERT and NET. The specific stereochemistry and substitutions on these core elements fine-tune the potency and selectivity for each transporter. The development of novel compounds, such as toludesvenlafaxine, which incorporates a toluene (B28343) group, further explores the SAR of this chemical scaffold to achieve different transporter inhibition profiles, including triple reuptake inhibition (SERT, NET, and DAT). researchgate.netfrontiersin.org

Pharmacogenomic Considerations in Preclinical Models (e.g., impact of genetic polymorphisms on pharmacokinetic variability, excluding human clinical outcomes)

The influence of genetic polymorphisms on the pharmacokinetics of desvenlafaxine has been a subject of investigation, particularly in contrast to the well-established impact of CYP2D6 variants on venlafaxine metabolism. nih.govfrontiersin.org

Given that desvenlafaxine's metabolism is not dependent on CYP2D6, its pharmacokinetic profile is not significantly affected by the genetic polymorphisms that categorize individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2D6 substrates. psychopharmacologyinstitute.comdrugbank.compfizermedicalinformation.com This has been confirmed in preclinical models and early-phase human studies, which show similar desvenlafaxine pharmacokinetics regardless of CYP2D6 phenotype. drugbank.compfizermedicalinformation.com

Research has also explored the potential impact of polymorphisms in other genes involved in its metabolism and transport, such as those encoding for UGT enzymes and the ABCB1 transporter (which codes for P-gp). nih.govfrontiersin.org One study that analyzed the impact of 29 alleles in 12 candidate genes (including various CYPs, UGTs, and transporters like ABCB1) in healthy volunteers found no significant association between these genetic polymorphisms and desvenlafaxine's pharmacokinetic variability. drugbank.comnih.govresearchgate.net This suggests that in a preclinical context, the pharmacokinetic profile of desvenlafaxine is less susceptible to variability arising from common genetic polymorphisms in drug-metabolizing enzymes and transporters compared to its parent compound, venlafaxine. frontiersin.orgdrugbank.com

Future Directions and Emerging Research Avenues for Desvenlafaxine Fumarate

Novel Synthetic Strategies for Enhanced Purity and Yield

The pursuit of more efficient and greener synthetic routes for desvenlafaxine (B1082) is a primary focus of ongoing research. A notable advancement involves a five-step synthesis process starting from p-hydroxybenzene acetonitrile (B52724). This method includes benzyl (B1604629) protection of the phenolic hydroxyl group, cyclohexanone (B45756) condensation, deprotection, cyano reduction, and dimethylation, culminating in the formation of desvenlafaxine succinate (B1194679) monohydrate. frontiersin.org This optimized approach has demonstrated the potential for high yield and purity. frontiersin.org

One reported method showcases a 5-step total yield of 71.09% for desvenlafaxine succinate monohydrate, achieving a purity of 99.92%. frontiersin.org This process is highlighted as a green and efficient alternative to conventional strategies, offering high atomic economy and reduced environmental pollution. frontiersin.org The key steps and their respective yields and purities are detailed below:

StepIntermediate/ProductPurity (%)Yield (%)
14-Benzyloxyphenylacetonitrile99.8398.92
21-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol99.1399.71
31-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride98.3294.20
4O-desmethylvenlafaxine (ODV)99.2084.77
5O-desmethylvenlafaxine succinate monohydrate99.9290.27

This table showcases the purity and yield at each step of a novel synthetic route for desvenlafaxine succinate monohydrate. frontiersin.org

Further research into alternative starting materials, catalysts, and reaction conditions continues to be an active area of investigation, aiming for even greater efficiency and sustainability in the production of desvenlafaxine fumarate (B1241708).

Advanced Analytical Techniques for Trace Impurity Detection and Characterization

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Consequently, the development of advanced analytical techniques for the detection and characterization of trace impurities in desvenlafaxine fumarate is a critical area of research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this endeavor. jocpr.comijrpc.com

A stability-indicating HPLC method has been developed to analyze desvenlafaxine succinate in the presence of its degradation products. jocpr.com This method utilizes a C18 column with a mobile phase of acetonitrile and phosphate (B84403) buffer, allowing for the successful separation of the active ingredient from its acid-induced degradation product. jocpr.com The method has been validated according to ICH guidelines and demonstrates good linearity and accuracy. jocpr.com

Furthermore, a sensitive reverse-phase HPLC method has been established for the quantitative determination of potential impurities in desvenlafaxine succinate monohydrate. ijrpc.com This method is capable of separating known impurities and degradation products, with detection limits in the range of 0.002-0.016%, highlighting its high sensitivity. ijrpc.com Forced degradation studies have confirmed the specificity and selectivity of this method, with major degradation observed under oxidative stress conditions. ijrpc.com

The ongoing development of even more sensitive and selective analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will continue to be crucial for ensuring the quality and safety of this compound. researchgate.net These techniques are instrumental in identifying, quantifying, and controlling impurities, including potentially genotoxic ones. researchgate.netebi.ac.uk

Deeper Elucidation of Stereochemical Properties and Enantiomeric Separations

Desvenlafaxine possesses a chiral center, meaning it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.gov While the marketed product is a racemate (a 1:1 mixture of the enantiomers), the individual enantiomers can exhibit different pharmacological and pharmacokinetic properties. nih.govnih.gov Therefore, a deeper understanding of these stereochemical properties is a significant avenue of research.

The separation of enantiomers, a process known as resolution, is often challenging due to their identical physical properties in an achiral environment. libretexts.orglibretexts.org A common strategy involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by methods like fractional crystallization. libretexts.orglibretexts.org

For instance, a racemic amine like desvenlafaxine can be reacted with a chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. libretexts.org These salts can then be separated, and the pure enantiomer of the amine can be recovered. libretexts.org

A chiral LC-MS/MS method has been developed for the simultaneous analysis of desvenlafaxine enantiomers in human plasma. science.gov This method, utilizing a chiral column, has been successfully applied to pharmacokinetic studies. science.gov Such analytical techniques are vital for studying the stereoselective disposition and metabolism of the drug. nih.gov Future research will likely focus on developing more efficient and scalable methods for enantiomeric separation and further characterizing the distinct biological activities of each enantiomer.

Exploration of New Co-crystal Forms and Their Properties

The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, presents an opportunity to modify the physicochemical properties of an API without altering its chemical structure. tapi.com Research into new co-crystal forms of desvenlafaxine is an emerging area with the potential to enhance properties such as solubility, stability, and bioavailability. google.com

The U.S. Food and Drug Administration (FDA) defines co-crystals as crystalline materials composed of two or more different molecules, typically an API and a co-former, in the same crystal lattice. tapi.com These have the potential to be tailored to improve drug product performance. tapi.com

Patents have been filed for new amorphous and crystalline solid forms of desvenlafaxine, including those formed with co-formers such as hydroxybenzoic acids. google.com The selection of an appropriate co-former is a critical step in co-crystal design. For example, in the development of a co-crystal for another drug, Ibrutinib, benzoic, succinic, and fumaric acids were considered as potential co-formers. tapi.com

Future investigations will likely involve screening a wider range of co-formers and employing various crystallization techniques to produce novel desvenlafaxine co-crystals. Detailed characterization of these new solid forms using techniques like X-ray diffraction will be essential to understand their structure and properties.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding (e.g., metabolomics of preclinical models)

To gain a more holistic understanding of how desvenlafaxine works, researchers are increasingly turning to multi-omics approaches. researchgate.net This involves integrating data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of the drug's effects at a molecular level. researchgate.netbiorxiv.org

In the context of antidepressants, multi-omics studies can help identify biomarkers associated with treatment response and uncover the complex biological pathways involved in their mechanism of action. nih.govmedrxiv.org For example, a study on antidepressant response integrated gene expression, DNA methylation, and genotyping data to identify biomarker profiles. nih.gov

Metabolomics studies in preclinical models can provide valuable insights into how desvenlafaxine affects metabolic pathways. For instance, a multi-omics analysis exploring the effects of fluoxetine, another antidepressant, combined with fecal microbiota transplantation (FMT) in mice, analyzed the gut microbiome, plasma metabolites, and hippocampal gene expression. nih.gov This approach revealed significant changes in the metabolomic profiles and identified various differential metabolites involved in multiple metabolic pathways. nih.gov

Future research will likely involve more sophisticated multi-omics studies on preclinical models treated with desvenlafaxine. The integration of these large datasets requires advanced computational and statistical methods to distill the information into meaningful mechanistic models. biorxiv.org

Development of Mechanistic Pharmacokinetic/Pharmacodynamic (PK/PD) Models from Preclinical Data

Mechanistic pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used in drug development to quantitatively describe the relationship between drug exposure (PK) and its therapeutic effect (PD). allucent.com Developing such models for desvenlafaxine based on preclinical data can help predict its behavior in humans and optimize dosing strategies.

These models go beyond empirical descriptions by incorporating the underlying biological mechanisms of drug action, including target binding, signal transduction, and homeostatic feedback. allucent.com This allows for a more robust extrapolation from preclinical species to humans.

A study on desvenlafaxine utilized a semi-mechanistic model to investigate its intestinal absorption. nih.gov This model combined in vitro data on dissolution and permeability with clinical data on distribution and clearance. nih.gov The model was able to predict the pharmacokinetic profiles of both immediate-release and extended-release formulations. nih.gov

Future research will focus on developing more comprehensive mechanistic PK/PD models for desvenlafaxine that can integrate data from various sources, including in vitro assays, preclinical animal studies, and clinical trials. These models can aid in various stages of drug development, from lead candidate selection to the design of clinical studies. allucent.com

Q & A

Q. What is the mechanistic basis of desvenlafaxine fumarate's activity as a serotonin-norepinephrine reuptake inhibitor (SNRI)?

this compound inhibits the reuptake of serotonin (5-HT) and norepinephrine (NE) by binding to their respective transporters, increasing synaptic concentrations. Methodologically, this is validated using radioligand binding assays and in vivo microdialysis to quantify neurotransmitter levels in preclinical models. Comparative studies with other SNRIs (e.g., venlafaxine) should include dose-response curves and selectivity profiling to differentiate binding affinities .

Q. How does this compound's efficacy in major depressive disorder (MDD) compare to placebo in randomized controlled trials (RCTs)?

Meta-analyses of RCTs demonstrate moderate efficacy (standardized mean difference: −0.34 to −0.45 vs. placebo). Trials should use validated depression scales (e.g., Hamilton Depression Rating Scale [HAM-D] or Montgomery-Åsberg Depression Rating Scale [MADRS]) with ≥6-week duration. Response rates (~40–70% in RCTs) decline in observational studies (~45.5% over 6 months), highlighting design biases in controlled settings .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in this compound's efficacy data across studies?

  • Population heterogeneity : Stratify patients by baseline severity (e.g., HAM-D ≥24 for severe MDD) to reduce variability.
  • Comparator selection : Use active controls (e.g., SSRIs) rather than placebo in head-to-head trials to improve clinical relevance.
  • Outcome measures : Include functional endpoints (e.g., Sheehan Disability Scale) alongside symptom reduction scores.
  • Statistical adjustments : Apply mixed-effects models to account for dropout rates (~20–30% in long-term studies) .

Q. How can researchers address discrepancies between predicted and experimental solubility profiles of this compound salts?

The fumarate salt’s pH-dependent solubility shows deviations (predicted logS = −2.16 vs. experimental logS = −3.25 at pH <6). Methodologies to resolve this include:

  • Salt screening : Test alternative counterions (e.g., succinate, formate) under biorelevant conditions (FaSSIF/FeSSIF media).
  • Computational modeling : Refine fragment contribution models using experimental solubility data to improve predictive accuracy.
  • Crystallography : Analyze crystal lattice stability via X-ray diffraction to identify polymorphic influences .

Q. What strategies optimize synthetic routes for this compound to maximize yield and purity?

  • Stepwise purification : Replace traditional recrystallization with chromatography (e.g., preparative HPLC) to reduce residual solvents.
  • Process analytics : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates.
  • Impurity profiling : Quantify byproducts (e.g., O-desmethylvenlafaxine isomers) via LC-MS and adjust reaction kinetics (temperature, pH) to suppress their formation .

Q. How should observational studies be structured to validate this compound's real-world effectiveness compared to RCTs?

  • Cohort selection : Use propensity score matching to balance confounders (e.g., comorbidities, concomitant medications).
  • Data collection : Leverage electronic health records (EHRs) with standardized fields for adherence (e.g., medication possession ratio ≥80%).
  • Bias mitigation : Apply inverse probability weighting to address missing data in longitudinal analyses .

Methodological Guidelines

  • Data Presentation :

    • Tables : Include baseline demographics, efficacy endpoints, and adverse events. Use Roman numerals for table labels (e.g., Table I) and superscript letters for footnotes .
    • Figures : Plot dose-response curves with 95% confidence intervals. Avoid excessive chemical structures in graphical abstracts .
  • Statistical Reporting :

    • Report exact p-values (e.g., p = 0.032) rather than thresholds (e.g., p < 0.05).
    • For meta-analyses, use I² statistics to quantify heterogeneity and random-effects models for pooled estimates .
  • Synthesis Documentation :

    • Characterize intermediates via ¹H-NMR and LC-MS. Report yields at each step (e.g., total yield = 46.4%) and purity (e.g., ≥99% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Desvenlafaxine fumarate
Desvenlafaxine fumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.